Oxindole-Based Inhibitor 62
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H23N5O5S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-hydroxy-N-(3-hydroxy-2,2-dimethylpropyl)-3-[(4-sulfamoylphenyl)diazenyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C20H23N5O5S/c1-20(2,11-26)10-22-18(27)12-3-8-16-15(9-12)17(19(28)23-16)25-24-13-4-6-14(7-5-13)31(21,29)30/h3-9,23,26,28H,10-11H2,1-2H3,(H,22,27)(H2,21,29,30) |
InChI Key |
ZPPIIWDAWGGQAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC2=C(C=C1)NC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)O)CO |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Oxindole Based Inhibitors
General Methodologies for Oxindole (B195798) Core Synthesis
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. nih.gov Its synthesis has been a subject of extensive research, leading to a variety of methodologies for constructing the fundamental 1,3-dihydro-2H-indol-2-one ring system. nih.gov Classical methods often rely on the cyclization of pre-functionalized acyclic precursors. For instance, the Gassman synthesis involves the sequential treatment of an aniline (B41778) with tert-butyl hypochlorite (B82951) and ethyl (methylthio)acetate, followed by cyclization and desulfurization to yield the oxindole core. acs.org Another long-standing method is the reduction of isatins, often using reagents like sodium amalgam, which was reported as early as 1866. rsc.org
Modern approaches have focused on developing more efficient and versatile one-pot reactions. Transition metal-catalyzed reactions and homolytic aromatic substitutions (HAS) have proven highly effective for building the oxindole core from acyclic precursors. rsc.org For example, nickel-catalyzed reductive aryl-acylation of alkenes has been developed to create 3,3-disubstituted oxindoles. nih.gov This method involves the intramolecular cyclization of an aryl halide onto an acrylamide (B121943) derivative. nih.gov Furthermore, a transition-metal-free approach involves the oxidation of amide enolates, generated from the reaction of anilines with disubstituted ketenes, which then undergo a homolytic aromatic substitution to form the oxindole ring. rsc.org
The Knoevenagel condensation of oxindoles with aromatic aldehydes, followed by reduction, is a common strategy to produce 3-arylmethyl-2-oxindole derivatives. jst.go.jp The starting materials, such as isatin (B1672199) derivatives and methyleneindolinones, are widely used for the synthesis of various oxindole-based compounds. nih.gov
| Method | Precursors | Key Reagents/Catalysts | Description |
| Gassman Synthesis | Substituted anilines, ethyl (methylthio)acetate | tert-Butyl hypochlorite, triethylamine, Raney nickel | A multi-step process involving chlorination, thioetherification, cyclization, and desulfurization. acs.org |
| Isatin Reduction | Isatins | Sodium amalgam, other reducing agents | A classical method involving the reduction of the C3-carbonyl group of isatin. rsc.org |
| Ni-Catalyzed Reductive Aryl-Acylation | N-aryl acrylamides | NiBr₂, 1,10-phenanthroline-5,6-dione, Mn powder | An intramolecular cyclization forming 3,3-disubstituted oxindoles. nih.gov |
| Homolytic Aromatic Substitution (HAS) | N-arylanilines, disubstituted ketenes | Iodine | A transition-metal-free method involving oxidation of an intermediate amide enolate. rsc.org |
| Knoevenagel Condensation & Reduction | Oxindoles, aromatic aldehydes | Piperidine, Pd catalyst or hydride reducing agents | Forms 3-alkenyl-oxindoles which are then reduced to 3-arylmethyl-oxindoles. jst.go.jp |
Synthesis of Spirooxindole Frameworks
Spirooxindoles, characterized by a spiro atom at the C3 position of the oxindole core, are prominent structures in many natural alkaloids and possess significant biological activities. nih.govresearchgate.net Their synthesis is a key area of research, with a focus on constructing the chiral spirocyclic framework. rsc.org
Multicomponent reactions (MCRs) are a highly effective strategy for the one-pot synthesis of complex spirooxindoles. researchgate.net These reactions, often involving isatin, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound, can be catalyzed by various agents, including magnetic nanocatalysts (e.g., Fe3O4@SiO2-imid-PMA), to produce highly functionalized spiro-heterocycles. researchgate.net Green chemistry approaches, such as using water as a solvent, microwave irradiation, or nanoparticle catalysts (e.g., Ag, ZnS, CeO₂), have been successfully applied to MCRs for spirooxindole synthesis. nih.govresearchgate.netbohrium.com
A prevalent method for constructing spiro-pyrrolidinyl oxindoles is the [3+2] cycloaddition reaction. acs.org This involves the in situ generation of an azomethine ylide from the reaction of isatin and a secondary amino acid (like L-proline or sarcosine), which then reacts with a dipolarophile, such as an α,β-unsaturated carbonyl compound (chalcone). acs.org This reaction can create up to four stereocenters and one spirocyclic quaternary carbon in a single, highly stereoselective step. acs.org
Transition metal catalysis also plays a crucial role in spirooxindole synthesis. nih.gov Catalysts based on palladium, zinc, and other metals are used in various cyclization and condensation reactions. nih.gov For instance, a dinuclear zinc catalyst has been used for the synthesis of 3,3′-dihydrofuran spirooxindoles with excellent diastereo- and enantioselectivities. nih.gov
| Reaction Type | Key Reactants | Catalyst/Conditions | Resulting Spiro-Ring |
| [3+2] Cycloaddition | Isatin, L-proline, Chalcones | Ethanol, reflux | Pyrrolizidine. acs.org |
| Multicomponent Reaction | Isatin, β-diketone, Enamines | Ag nanoparticles, water | Fused heterocyclic systems. nih.gov |
| Multicomponent Reaction | Isatin, Malononitrile, Dimedone | CeO₂ nanoparticles, water | Pyrano[2,3-c]pyrazole. researchgate.net |
| Oxidative Cyclization | Indole-3-propionic acids | Organocatalyst, NIS, H₂O₂ | γ-Butyrolactone. jst.go.jp |
| Michael Addition/Cyclization | Benzylidene barbituric acids, Oxindolylmalonitriles | Squaramide catalyst | Bisspiro Barbituric Acid. mdpi.com |
Molecular Hybridization Approaches in Inhibitor Design
Molecular hybridization is a powerful drug design strategy that combines distinct pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.govnih.gov This approach aims to create novel chemical entities with improved affinity, selectivity, and efficacy, or to develop multi-target drugs. The oxindole scaffold is frequently used as a core structure in such hybridization efforts. nih.govlincoln.ac.uk
A common strategy involves linking the oxindole core to another heterocyclic system known for its biological activity. For example, hybrids of oxindole and benzothiazole (B30560) have been designed and synthesized as potential CDK2 inhibitors. nih.govnih.gov In these hybrids, the oxindole moiety can occupy the ATP binding pocket of the kinase, while the benzothiazole portion extends towards the solvent region, allowing for further modification. nih.gov The linker, often an acetohydrazide moiety, plays a crucial role in the spatial orientation of the two pharmacophores. nih.gov
Another successful hybridization involves combining the oxindole scaffold with a diaryl urea (B33335) moiety. lincoln.ac.uk This design strategy aims to create Type II BRAF inhibitors, where the diaryl urea part binds to the inactive (DFG-out) conformation of the kinase, and the oxindole core acts as an adenine (B156593) mimic in the hinge region. lincoln.ac.uk Similarly, oxindole-lactam hybrids have been synthesized via the Ugi multicomponent reaction, targeting butyrylcholinesterase for potential Alzheimer's disease therapy. nih.govacs.org
The "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another valuable tool for molecular hybridization, allowing for the efficient connection of an oxindole unit with a 1,2,3-triazole ring, another privileged scaffold in medicinal chemistry. beilstein-journals.org Bioorganometallic hybrids, incorporating a ferrocene (B1249389) group into an oxindole structure, have also been synthesized and shown to inhibit kinases like DYRK isoforms and VEGFR2. acs.orgresearchgate.net
Targeted Derivatization for Enhanced Biological Activity
Targeted derivatization of the oxindole scaffold is a key strategy for optimizing the biological activity and pharmacokinetic properties of inhibitors. nih.gov Structure-activity relationship (SAR) studies guide these modifications, which can involve introducing various functional groups at different positions of the oxindole ring system. jst.go.jpresearchgate.net
For instance, in a series of 3-arylmethyl-2-oxindole derivatives designed as neuroprotective agents, SAR studies revealed that the introduction of dialkylamino, nitro, or hydroxy groups on the 3-arylmethyl moiety significantly enhanced potency. jst.go.jp Conversely, substitutions on the benzene (B151609) or lactam ring of the oxindole core had a less pronounced, though generally positive, effect on activity, with polar groups being less favorable. jst.go.jp
In the development of CDK2 inhibitors, derivatization of the oxindole core and the attached phenyl ring is crucial. acs.org For example, substitution at the 4-position of the oxindole with a heteroatom-containing group can influence the isomeric conformation (Z/E) of the molecule, which can affect binding to the target kinase. acs.org The synthesis of 5-fluoro-2-oxindole derivatives has led to potent α-glucosidase inhibitors, with IC₅₀ values significantly lower than the reference drug acarbose. frontiersin.org The position and type of substituent on the benzylidene moiety are critical for this activity. jst.go.jp
Systematic derivatization has also been used to develop potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). Modifications at the C3 position and substitutions on the oxindole ring, such as the addition of a chlorine atom at the C5 position, led to compounds with low micromolar inhibitory activity. nih.gov
| Parent Scaffold | Position of Derivatization | Functional Group/Modification | Resulting Biological Activity |
| 3-Arylmethyl-2-oxindole | 3-Arylmethyl group | Dialkylamino, Nitro, Hydroxy | Enhanced neuroprotective potency. jst.go.jp |
| 5-Fluoro-2-oxindole | Benzylidene moiety (C3) | Hydroxy and Methoxy groups | Potent α-glucosidase inhibition. frontiersin.orgjst.go.jp |
| Isatin/Oxindole | C3 and C5 positions | Alkyl groups (C3), Chloro (C5) | Potent IDO1 inhibition. nih.gov |
| Diaryl urea-oxindole | Oxindole and Diaryl urea moieties | Various substitutions | Potent BRAF kinase inhibition. lincoln.ac.uk |
| Oxindole-benzothiazole | Benzothiazole moiety | Various substitutions | Potent CDK2 inhibition. nih.gov |
Catalytic Asymmetric Synthesis of Chiral Oxindole Derivatives
The stereochemistry of the C3-substituent of the oxindole core often has a profound impact on biological activity. nih.gov Therefore, the development of catalytic asymmetric methods to control the synthesis of specific enantiomers is of paramount importance. rsc.orgbeilstein-journals.org These methods largely fall into two categories: organocatalysis and transition metal catalysis. beilstein-journals.org
Organocatalysis has emerged as a powerful, cost-effective, and environmentally friendly approach for synthesizing chiral oxindoles. researchgate.net Chiral amines, thioureas, squaramides, and phosphoric acids are commonly used as organocatalysts. bohrium.com For example, squaramide catalysts have been employed in the asymmetric Michael addition/cyclization of benzylidene barbituric acids and oxindolylmalonitriles to generate chiral bisspiro compounds with excellent yields and stereoselectivities (>99% ee). mdpi.com Similarly, cupreine (B190981) has been used to catalyze the multicomponent reaction of N-alkylated isatins to afford chiral spiro[4H-pyran-3,3'-oxindole] derivatives. researchgate.net
Transition metal catalysis, using chiral ligand/metal complexes, is another robust strategy for the enantioselective synthesis of oxindoles. beilstein-journals.org Chiral pincer Pd(II) complexes and Pd/bis(oxazoline) complexes have been successfully used in the asymmetric allylation of isatins and related compounds to produce chiral 3-allyl-3-hydroxyoxindoles with high yields and enantioselectivities. beilstein-journals.org
These asymmetric strategies are crucial for accessing optically active 3-substituted 3-hydroxyoxindoles, spirooxindoles, and other chiral derivatives that are prevalent in natural products and serve as key building blocks for drug discovery. rsc.orgrsc.orgrsc.org The development of these methods continues to be a significant focus in organic synthesis. rsc.org
| Catalyst Type | Example Catalyst | Reaction | Product Type | Stereoselectivity |
| Organocatalyst (Squaramide) | Squaramide C5 | Asymmetric Michael Addition/Cyclization | Chiral Bisspiro Barbituric Acid–Oxindole | up to >99% ee, >20:1 dr. mdpi.com |
| Organocatalyst (Amine) | L-Leucinol | Asymmetric Aldol Reaction | 3-Substituted-3-hydroxyoxindoles | Good enantioselectivity. researchgate.net |
| Organocatalyst (Phosphoric Acid) | Chiral Phosphoric Acids | Multicomponent Asymmetric Reactions | Chiral Spirooxindoles | Variable. bohrium.com |
| Transition Metal (Palladium) | Chiral CNN pincer Pd(II) complex | Asymmetric Allylation | 3-Allyl-3-hydroxyoxindoles | up to 97% ee. beilstein-journals.org |
| Transition Metal (Zinc) | Dinuclear Zinc Catalyst | Cycloaddition | 3,3′-Dihydrofuran Spirooxindoles | Excellent diastereo- and enantioselectivities. nih.gov |
Unable to Generate Article on "Oxindole-Based Inhibitor 62" Due to Lack of Specific Data
Following a comprehensive search of available scientific literature, it is not possible to generate the requested article on "this compound." The search did not yield specific research findings, data, or detailed mechanistic studies associated with a compound explicitly identified by this name.
While the provided outline details a thorough investigation into the molecular interactions of an oxindole-based inhibitor with various protein kinases, the existing literature focuses on a broad range of oxindole derivatives, identified by different numerical or alphabetical codes (e.g., compound 15c, compound 5l, Sunitinib).
A singular mention of a "Compound (62)" was found in a review article, which suggested its involvement in pathways such as PDK1/Akt. However, this mention was a citation of another source, and the primary data regarding its specific inhibitory profile against Aurora Kinases, FLT3, CDKs, GSK-3β, BTK, or its multi-kinase activity was not available in the accessed abstracts.
Without specific, verifiable data for "this compound," generating the requested article would require substituting information from other, different oxindole compounds. This would be scientifically inaccurate and would not adhere to the strict instructions to focus solely on the specified compound. Therefore, to maintain scientific integrity and accuracy, the article cannot be created.
Elucidation of Mechanism of Action and Molecular Recognition for Oxindole Based Inhibitors
Modulation of Protein Kinase Activity
Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ) Isoforms
Oxindole-based compounds have been developed as potent and highly selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. nih.govnih.gov The inhibitory mechanism is primarily ATP-competitive, targeting the active state of the kinase. nih.govmdpi.commdpi.com The oxindole (B195798) moiety itself often functions as a rigid, three-dimensional scaffold. nih.govnih.gov When linked to a hinge-binding core, such as a purine (B94841), this scaffold orients substituted groups, like a benzyl (B1604629) group, toward a specific selectivity pocket within the kinase domain. nih.gov This exploitation of small differences between isoform selectivity pockets is key to achieving high selectivity against PI3Kδ over other isoforms like PI3Kα. nih.govnih.gov Oxindole-based inhibitors have been shown to be inactive against PI3Kβ and PI3Kγ isoforms. nih.gov
Molecular recognition studies, including co-crystal structures, have elucidated the specific interactions between these inhibitors and PI3Kδ. For instance, the oxindole-purine conjugate, compound 2f, anchors into the catalytic domain through interactions between the purine's N(1) atom and the backbone amide of Val828 in the hinge region. nih.gov The purine core is further stabilized by hydrophobic interactions, being positioned between the indole (B1671886) of Trp760 and Met900. nih.gov The oxindole scaffold serves to position a benzyl group into the selectivity pocket, which is defined by residues Trp760 and Met752. nih.gov Other key interactions in what is known as the affinity pocket involve the inhibitor making contact with residues such as Lys779 and Asp911. nih.govmdpi.com
Table 1: Activity of Representative Oxindole-Based PI3Kδ Inhibitors
| Compound | Target | IC50 | Cellular pAKT IC50 |
|---|---|---|---|
| 1a | PI3Kδ | 6.3 nM | 63 nM |
| 2f | PI3Kδ | 3.2 nM | 33 nM |
Data sourced from referenced research articles. nih.gov
Inhibition of Casein Kinase 1 (CK1)
Certain 3-benzylideneindolin-2-one (B1620751) compounds, which are part of the oxindole family, have been identified as inhibitors of Casein Kinase 1 (CK1). mdpi.com CK1 is a family of serine/threonine protein kinases involved in regulating various cellular processes. The inhibition of CK1 by these oxindole derivatives contributes to their antiproliferative effects.
The mechanism of action for these compounds involves direct inhibition of the kinase's activity. For example, compound 4b, a 6-chloro-3-(2,4,6-trimethoxybenzylidene) indolin-2-one, demonstrated potent inhibition of CK1. Its activity was found to be slightly higher than that of the known CK1 inhibitor IC261, which suggests a similar or overlapping binding mode within the kinase's active site.
Table 2: Inhibitory Activity of Oxindole Derivatives Against CK1
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound 4b | CK1 | 1.92 |
| IC261 (Reference) | CK1 | 2.39 |
Data represents the concentration required to inhibit 50% of CK1 activity.
Inhibition of Tousled-like Kinase 2 (TLK2)
The oxindole scaffold has been identified as a tractable template for the development of inhibitors against Tousled-like Kinase 2 (TLK2), a serine-threonine kinase. nih.gov While some multi-kinase inhibitors with an oxindole core, such as sunitinib (B231), inhibit TLK2 as an off-target, research has focused on optimizing the scaffold to create more selective and potent TLK2 inhibitors. nih.gov
Through quantitative structure-activity relationship (QSAR) analysis, water mapping of the ATP binding site, and kinome profiling, researchers have synthesized analogues to enhance TLK2 inhibition while improving selectivity against other kinases, including the closely related TLK1. nih.gov This optimization has led to the identification of narrow-spectrum chemical tool compounds that can be used to study TLK2 biology. nih.gov
Inhibition of AMP-activated Protein Kinase (AMPK)
Novel oxindole-based inhibitors have been specifically designed to target AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov These inhibitors were developed by modifying the structure of the multi-kinase inhibitor sunitinib to improve selectivity for AMPK. nih.gov
The mechanism of action involves interaction with the ATP-binding site of the AMPK α-subunit. nih.gov Specifically, these oxindole derivatives were designed to engage with the DFG (Asp-Phe-Gly) motif, a key conserved sequence in the activation loop of many kinases. nih.gov This targeted interaction helps the inhibitors avoid common receptor tyrosine kinase targets that are often inhibited by sunitinib. nih.gov The cellular activity of these compounds was confirmed by their ability to inhibit the phosphorylation of acetyl-CoA carboxylase (ACC), a well-known downstream substrate of AMPK. nih.gov
Inhibition of p21-activated Kinase 4 (PAK4) and Polo-like Kinase 4 (PLK4)
p21-activated Kinase 4 (PAK4)
The p21-activated kinases (PAKs) are serine/threonine kinases that are key nodes in cellular signaling pathways. nih.govfrontiersin.org PAK4, a member of the Group II PAKs, is of particular interest as a therapeutic target. nih.govfrontiersin.org The primary mechanism for small molecule inhibition of PAK4 is through ATP-competitive binding to the kinase domain. frontiersin.org This binding blocks the kinase's ability to phosphorylate its downstream substrates, thereby interfering with signaling pathways that regulate processes like cell motility and cytoskeletal organization. nih.govfrontiersin.org While various inhibitors have been developed, including indole derivatives, specific data on the direct inhibition of PAK4 by oxindole-based inhibitor 62 is not detailed in the available literature. nih.gov
Polo-like Kinase 4 (PLK4)
Oxindole-based compounds have been successfully developed as highly potent inhibitors of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication. frontiersin.orgoncotarget.com A specific compound, indolinone 62, was synthesized through the hybridization of an indolinone scaffold with axitinib (B1684631) and demonstrated a significant enhancement in inhibitory effect against PLK4.
The mechanism of action for PLK4 inhibitors is ATP-competitive binding within the kinase domain. mdpi.comfrontiersin.org By occupying the ATP-binding site, the inhibitor prevents PLK4 from phosphorylating its substrates, which is a critical step for initiating centriole duplication. frontiersin.org The consequence of PLK4 inhibition is a disruption of the centrosome duplication cycle, which can lead to mitotic errors and ultimately cell death in cancer cells that overexpress the kinase. oncotarget.com
Table 3: Inhibitory Activity Against PLK4
| Compound | Target | IC50 |
|---|---|---|
| Indolinone 62 | PLK4 | 13 nM |
Data reflects the high potency of this specific oxindole derivative.
Inhibition of Proviral Integration Site for Moloney Murine Leukemia Virus Kinase 1 (PIM1)
Spirooxindole derivatives have emerged as potent, multifaceted inhibitors targeting PIM1 kinase, a serine/threonine kinase implicated in cell survival and proliferation. nih.gov Research has focused on developing multi-target inhibitors that can simultaneously block PIM1 and other oncogenic kinases. nih.gov
The mechanism of action is competitive inhibition at the ATP-binding site. Molecular dynamics simulations and docking studies have helped to elucidate the molecular recognition patterns. Key interactions that stabilize pan-PIM inhibitors within the binding pocket include engagement with a "top group" of residues: Leu44, Val52, Ala65, Lys67, and Leu120 (in PIM1). semanticscholar.org Additionally, a "bottom group" of residues, including Gln127, Asp128, and Leu174, can be crucial for binding. semanticscholar.org The development of potent inhibitors often relies on establishing strong interactions with both of these groups. semanticscholar.org Certain spirooxindole compounds have demonstrated nanomolar potency against PIM1. nih.gov For example, compounds 6e and 7f were identified as balanced inhibitors of PIM1 and other kinases. nih.gov
Table 4: Inhibitory Activity of Spirooxindole Derivatives Against PIM1
| Compound | Target | IC50 |
|---|---|---|
| Compound 6e | PIM1 | 3.9 nM |
| Compound 7f | PIM1 | 4.6 nM |
Data sourced from a study on marine-inspired spirooxindole inhibitors. nih.gov
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Oxindole derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overactivated in various cancers. nih.govnih.govresearchgate.net The inhibition of EGFR signaling is a key strategy in cancer therapy. nih.govresearchgate.net The mechanism of action for these compounds is typically ATP-competitive, targeting the tyrosine kinase (TK) domain of the receptor. mdpi.com
By binding to the ATP pocket, these oxindole-based inhibitors prevent the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways responsible for cell proliferation and survival. researchgate.net The design of these inhibitors often involves creating hybrid molecules that can simultaneously target EGFR and other cellular components, such as tubulin. While some oxindole derivatives show potent EGFR inhibition, studies have also noted that for certain compounds in this class, EGFR inhibition may not be the primary mechanism responsible for their antiproliferative effects, suggesting a multi-targeted mode of action. nih.gov
Table 5: Inhibitory Activity of a Representative Oxindole Derivative Against EGFR
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound 4b | EGFR-TK | 0.19* |
*Value originally reported in µg/mL and converted for consistency, assuming an average molecular weight.
Interaction with Non-Kinase Biological Targets
Oxindole-based inhibitors have demonstrated a broad spectrum of activity by interacting with various non-kinase biological targets. This versatility underscores their potential in addressing a range of pathological conditions through diverse mechanisms of action. The following sections detail the interactions of these inhibitors with specific non-kinase targets.
p53-MDM2 Protein-Protein Interaction Disruption by this compound
The p53 tumor suppressor protein is a critical regulator of cell cycle, DNA repair, and apoptosis. mdpi.com Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation. nih.gov In many cancers where p53 is not mutated, its function is suppressed by overexpression of MDM2. mdpi.comnih.gov Therefore, inhibiting the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. mdpi.comnih.govnih.gov
Spiro-oxindoles have emerged as a potent class of small molecules that can disrupt this interaction. nih.gov These compounds are designed to mimic the key amino acid residues (Phe19, Trp23, and Leu26) of p53 that are essential for binding to MDM2. mdpi.compensoft.net By occupying the same hydrophobic pockets on the MDM2 surface, these inhibitors block the binding of p53, leading to its stabilization, accumulation, and subsequent activation of downstream pathways that can induce cell cycle arrest and apoptosis in cancer cells. nih.govpensoft.net
This compound, a spiro-oxindole derivative, has been identified as a potent inhibitor of the p53-MDM2 interaction. Research has demonstrated its efficacy in biochemical and cellular assays.
Biochemical and Antiproliferative Activity of this compound
| Compound | p53-MDM2 IC₅₀ (nM) | SJSA-1 (osteosarcoma, wild-type p53) IC₅₀ (nM) | SK-OV-3 (ovarian cancer, mutant p53) IC₅₀ (nM) |
| Inhibitor 62 | 4 | 161 | >25,000 |
| Inhibitor 52 | 4 | 471 | >25,000 |
| Inhibitor 63 | 4 | 547 | >25,000 |
Biochemical assays revealed that this compound inhibits the p53-MDM2 interaction with an IC₅₀ value of 4 nM. mdpi.com In cellular assays, it demonstrated potent antiproliferative activity against the SJSA-1 osteosarcoma cell line, which expresses wild-type p53, with an IC₅₀ of 161 nM. mdpi.com Conversely, it showed minimal activity against the SK-OV-3 ovarian cancer cell line, which has a mutant p53, with an IC₅₀ greater than 25,000 nM. mdpi.com This selectivity highlights that the compound's anticancer effect is dependent on the presence of wild-type p53. mdpi.com
Notably, compound 62, which features a fused five-membered ring system, displayed enhanced efficacy compared to a similar compound, inhibitor 63, which has a fused six-membered ring system. mdpi.com Computational modeling studies have further supported these biological observations. mdpi.com
DNA Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination by introducing transient single- or double-strand breaks. nih.govacs.org Inhibitors of these enzymes can stabilize the transient DNA-topoisomerase complex, leading to DNA damage and ultimately cell death. nih.gov This mechanism makes them effective anticancer agents. nih.govacs.org
Oxindole-based compounds have been investigated for their potential to inhibit DNA topoisomerase II. Studies have shown a correlation between the antiproliferative effects of certain 3-methyl-2-phenyl-1H-indole analogues and their ability to inhibit topoisomerase II relaxation activity. acs.org The inhibition of this enzyme can induce apoptosis in cancer cells. acs.org The mechanism of action for topoisomerase inhibitors often involves the stabilization of the "cleavage complex," which prevents the re-ligation of the DNA strands, leading to double-strand breaks. nih.govembopress.org These breaks can trigger a DNA damage response, which, if irreparable, can lead to programmed cell death. nih.gov
Histone Deacetylase Inhibition
Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins. ijbcp.comnih.gov This deacetylation leads to a more compact chromatin structure, which generally suppresses gene transcription. ijbcp.comnih.gov In various cancers, HDACs are often dysregulated, leading to the silencing of tumor suppressor genes. ijbcp.com
HDAC inhibitors work by blocking the activity of these enzymes, leading to the hyperacetylation of histones. youtube.com This results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis. nih.gov Beyond histones, HDAC inhibitors can also affect the acetylation status and function of non-histone proteins, such as transcription factors and chaperones, further contributing to their anticancer effects. nih.govnih.gov The therapeutic potential of HDAC inhibitors is being explored in a variety of malignancies. ijbcp.comnih.gov
Tubulin Polymerization Modulation
Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is vital for the formation of the mitotic spindle during cell division. cytoskeleton.com
Oxindole-based compounds have been identified as inhibitors of tubulin polymerization. nih.govsemanticscholar.orgmdpi.com These agents can bind to tubulin, often at the colchicine (B1669291) binding site, and disrupt microtubule dynamics. nih.govmssm.edu By inhibiting tubulin assembly, these compounds can interfere with the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis. nih.gov The disruption of the microtubule network is a well-established mechanism for the anticancer activity of various clinically used drugs. cytoskeleton.com
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes. nih.govresearchgate.netmdpi.com Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are of interest for cosmetic and therapeutic applications. researchgate.netresearchgate.net
Oxindole-based chalcones have been designed and synthesized as inhibitors of tyrosinase. researchgate.net These compounds can inhibit both the monophenolase and diphenolase activities of the enzyme. researchgate.net The mechanism of tyrosinase inhibition by various compounds can involve chelating the copper ions in the active site, acting as competitive or non-competitive inhibitors, or scavenging the quinone products of the enzymatic reaction. nih.gov
Alpha-Glucosidase Inhibition
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. aboutscience.euwikipedia.org Inhibition of this enzyme can delay the digestion and absorption of carbohydrates, thereby reducing the postprandial increase in blood glucose levels. aboutscience.euwikipedia.orgyoutube.com This makes alpha-glucosidase inhibitors a therapeutic option for managing type 2 diabetes. aboutscience.euwikipedia.org
Derivatives of oxindole have been identified as a novel class of alpha-glucosidase inhibitors. nih.govresearchgate.net Studies have shown that certain 6-chloro-3-oxindole derivatives exhibit potent inhibition of yeast alpha-glucosidase, with some compounds showing significantly greater activity than the standard drug, acarbose. nih.gov Molecular docking studies suggest that these compounds can effectively interact with the active site of the enzyme. nih.gov
DNA Gyrase Inhibition
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Its inhibition leads to bacterial cell death, making it a validated target for antibacterial drugs. Certain brominated oxindole alkaloids have been identified as inhibitors of DNA gyrase.
Research has shown that bis-indole derivatives exhibit growth-inhibitory activity against Gram-positive bacteria. Specifically, 5- and 6-trisindoline derivatives have demonstrated potent activity. In vitro studies revealed that a 6-trisindoline derivative acts as a low micromolar inhibitor of the DNA gyrase B subunit (GyrB) with a half-maximal inhibitory concentration (IC50) of 2.1 ± 0.08 µM. mdpi.com Another related compound, a 5-trisindoline derivative, also showed inhibitory activity against DNA gyrase, albeit at a higher concentration, with an IC50 of 11.4 ± 0.03 µM. mdpi.com These findings suggest that the oxindole core can serve as a scaffold for the development of novel DNA gyrase inhibitors.
Table 1: DNA Gyrase Inhibitory Activity of Trisindoline Derivatives
| Compound | Target | IC50 (µM) |
|---|---|---|
| 6-Trisindoline | DNA Gyrase B | 2.1 ± 0.08 |
| 5-Trisindoline | DNA Gyrase B | 11.4 ± 0.03 |
HIV-1 Replication Cycle Inhibition
The human immunodeficiency virus type 1 (HIV-1) replication cycle presents multiple targets for therapeutic intervention. Oxindole derivatives have been investigated as inhibitors of different stages of this cycle. One key target is the viral transcription process, which is regulated by the viral protein Tat.
A series of novel 3-oxindole-2-carboxylates were synthesized and evaluated for their antiviral activity. Among these, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one exhibited a potent inhibitory effect on HIV-1 infection with a half-maximal inhibitory concentration (IC50) of 0.4578 μM and a high selectivity index of 111.37. nih.gov Further studies into the mechanism of action revealed that these derivatives specifically inhibit the Tat-mediated viral transcription at the HIV-1 Long Terminal Repeat (LTR) promoter, rather than targeting reverse transcription or integration. nih.govmdpi.com
Table 2: Anti-HIV-1 Activity of 3-Oxindole-2-carboxylate Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one | HIV-1 Tat-mediated transcription | 0.4578 | 111.37 |
Proteasome Inhibition
The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, playing a critical role in cellular regulation. Its inhibition can lead to apoptosis in cancer cells, making it an important target in oncology. Macrocyclic peptides incorporating an oxindole group have been developed as potent proteasome inhibitors.
These compounds are designed to mimic the natural product TMC-95A. Fluorescence kinetic activity assays have demonstrated the high potency of a macrocyclic peptide containing an oxindole group, with a half-maximal inhibitory concentration (IC50) of 0.19 μM for the 20S proteasome. acs.orgnih.gov X-ray crystallography has revealed that the oxindole group plays a crucial role in high-affinity binding to the β5-subunit of the proteasome. nih.gov
Table 3: Proteasome Inhibitory Activity of a Macrocyclic Oxindole Peptide
| Compound | Target | IC50 (µM) |
|---|---|---|
| Macrocyclic oxindole peptide epoxyketone | 20S Proteasome | 0.19 |
Growth Hormone Secretagogue Receptor (GHSR) Agonism
The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is involved in regulating growth hormone release and appetite. Agonists of this receptor have therapeutic potential for conditions such as growth hormone deficiency and cachexia. A series of substituted oxindole derivatives have been synthesized and identified as potent, orally active GHSR agonists.
One notable compound, (+)-6-Carbamoyl-3-(2-chlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-130686), was found to have potent growth hormone-releasing activity with a half-maximal effective concentration (EC50) of 3.0 nM in cultured rat pituitary cells. nih.gov This compound also demonstrated high-affinity binding to the human GHSR, displacing a radiolabeled ligand with a half-maximal inhibitory concentration (IC50) of 1.2 ± 0.2 nM. nih.govacs.org
Table 4: GHSR Agonist Activity of an Oxindole Derivative
| Compound | Assay | EC50 (nM) | IC50 (nM) |
|---|---|---|---|
| (+)-6-Carbamoyl-3-(2-chlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-130686) | GH release in rat pituitary cells | 3.0 | - |
| (+)-6-Carbamoyl-3-(2-chlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-130686) | Binding to human GHSR | - | 1.2 ± 0.2 |
Carbonic Anhydrase IX (CAIX) Inhibition
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in many types of tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Selective inhibition of CAIX is a promising strategy for cancer therapy. Oxindole derivatives, particularly those incorporating a benzenesulfonamide (B165840) moiety, have been shown to be potent and selective inhibitors of CAIX.
Several series of 2-oxindole benzenesulfonamide conjugates have been synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase isoforms. One such compound demonstrated high activity against hCA II and hCA IX with inhibition constants (Ki) of 3.0 nM and 13.9 nM, respectively. researchgate.net Another derivative showed remarkable inhibitory results against hCA I, hCA II, and hCA IX with Ki values of 90.2 nM, 6.5 nM, and 21.4 nM, respectively. researchgate.net These findings highlight the potential of the oxindole scaffold in developing selective CAIX inhibitors.
Table 5: Carbonic Anhydrase Inhibitory Activity of 2-Oxindole Benzenesulfonamide Conjugates
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) |
|---|---|---|---|
| Compound 4a | - | 3.0 | 13.9 |
| Compound 3a | 90.2 | 6.5 | 21.4 |
Structure Activity Relationship Sar Profiling of Oxindole Based Inhibitors
Influence of Substitutions on the Oxindole (B195798) Core
The substitution pattern on the bicyclic core of the oxindole ring system is a critical determinant of biological activity. Modifications at the C5 and C6 positions have been shown to significantly modulate the inhibitory potency and selectivity of these compounds.
Research into a series of 3-alkenyl-oxindole derivatives revealed that the introduction of a chloro group at the 6-position of the oxindole ring, combined with a 3-pyridyl group on a linker, is crucial for the simultaneous inhibition of FLT3 and CDK kinases. mdpi.com This highlights the importance of specific halogen substitutions in directing the compound's activity towards multiple targets. For instance, the hybridization of a 6-Cl oxindole with a 3-pyridyl moiety in compound 5l resulted in a potent molecule with cytotoxic effects against four cell lines and cytostatic effects against 44 cell lines. mdpi.com In contrast, replacing the 6-Cl with a 5-fluoro or 5-Cl substitution led to compounds with reduced breadth of activity. mdpi.com
Further studies have demonstrated that substitutions at the 5-position of the oxindole core can also significantly impact efficacy. In the development of Bruton's tyrosine kinase (BTK) inhibitors, a series of 5-substituted oxindole derivatives were synthesized. acs.org This led to the identification of compounds like 9b , 9f , 9g , and 9h which displayed selective cytotoxicity against BTK-high RAMOS cells. acs.org Specifically, compound 9h demonstrated antiproliferative activity by selectively inhibiting pBTK (Tyr223). acs.org
The following table summarizes the impact of various substitutions on the oxindole core based on reported research findings:
| Compound Series | Substitution Position | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 3-Alkenyl-oxindoles | C6 | -Cl | Potent dual FLT3/CDK2 inhibition (e.g., Compound 5l) | mdpi.com |
| 3-Alkenyl-oxindoles | C5 | -F / -Cl | Reduced spectrum of antiproliferative activity compared to C6-Cl | mdpi.com |
| Oxindole Sulfonamides | C5 | Various acid chlorides | Selective cytotoxicity against BTK-high cells (e.g., Compounds 9b, 9f, 9g, 9h) | acs.org |
Impact of N-Substitutions on Inhibitory Activity
Substitution at the N-1 position of the oxindole ring plays a pivotal role in modulating biological activity, primarily by influencing the molecule's interaction with the target protein. The indole (B1671886) NH group is often critical for forming key hydrogen bond interactions within the ATP-binding site of kinases. nih.gov
For example, in the case of sunitinib (B231), a multi-kinase inhibitor, the indole NH group forms a crucial interaction with the amino acid Val98 in the hinge region of AMP-activated protein kinase (AMPK). nih.gov To confirm the importance of this interaction, an N-methyl analog of sunitinib was synthesized. This N-methylated compound (16 ) was found to be devoid of activity against both AMPKα1 and AMPKα2 isoforms, demonstrating that substitution at this nitrogen position abolishes inhibitory activity by preventing the essential hydrogen bond formation. nih.gov
Conversely, in other contexts, N-substitution is beneficial. In a study of 3-substituted-3-hydroxy-2-oxindoles, the presence of a benzyl (B1604629) group at the N-1 position of the isatin (B1672199) core was found to improve anti-proliferative activities. nih.gov This was evidenced by the lack of activity observed in the corresponding N-unsubstituted compounds. nih.gov Similarly, research on novel oxindole conjugates showed that N-benzyl oxindole esters were synthesized specifically to compare their biological activity against N-unsubstituted esters. nih.gov
These findings indicate that the impact of N-substitution is highly context-dependent, varying with the specific inhibitor scaffold and the target enzyme.
| Compound Class | N-1 Substituent | Effect on Inhibitory Activity | Mechanism/Rationale | Reference |
|---|---|---|---|---|
| Sunitinib Analog (AMPK inhibitor) | -CH₃ | Abolished activity | Prevents key hydrogen bond with kinase hinge region | nih.gov |
| 3-hydroxy-2-oxindoles (Antiproliferative) | -Benzyl | Improved activity | N-unsubstituted analogs were inactive | nih.gov |
| Oxindole Esters (Anti-inflammatory) | -Benzyl | Synthesized for activity comparison | Compared against N-unsubstituted esters to evaluate the effect | nih.gov |
Role of Fused Ring Systems in Efficacy: Insights from Oxindole-Based Inhibitor 62
While specific research findings on "this compound" are not available in the public literature, the incorporation of fused ring systems, particularly in the form of spirocyclic structures at the C3 position, is a well-established strategy to enhance the efficacy and diversity of oxindole-based inhibitors. researchgate.netrsc.org Fused rings introduce conformational rigidity, create novel three-dimensional shapes, and can provide additional interaction points with the biological target.
Spirooxindoles, where a ring system shares the C3 carbon of the oxindole core, are a prominent class of fused systems found in numerous natural products and synthetic compounds with a wide range of bioactivities. researchgate.netnih.gov These complex architectures often lead to potent biological activity.
Key examples of fused-ring oxindole systems include:
Spiro-pyrrolidinyl oxindoles : These are widely applied in medicinal chemistry and are known to exhibit anticancer and antimicrobial activities. rsc.orgnih.gov Their synthesis, often via [3+2] cycloaddition reactions, can generate multiple stereocenters with high diastereoselectivity, leading to potent and selective inhibitors. nih.govresearchgate.net
Spiro-aziridinyl oxindoles : These are valuable synthetic intermediates that can be used to access other spiro-fused polycyclic pyrrolidines through ring-opening and annulation strategies. rsc.org
Isoxazole-fused spiropyrrolidine oxindoles : These have demonstrated considerable cytotoxicity against various human cancer cell lines, suggesting their potential as leads for further biological screening. researchgate.net
3-alkenyl-oxindole ring-fused 3,3'-disubstituted oxindoles : Certain compounds in this class have shown in vitro inhibitory activities against human prostate cancer cells comparable to the standard drug Cisplatin. nih.gov
The construction of these fused systems is a significant area of synthetic chemistry, aiming to produce novel chemical entities in a stereoselective manner. rsc.org The spirocyclic framework can orient substituents in precise vectors, allowing for optimized interactions within a protein's binding pocket. This structural constraint can enhance binding affinity and selectivity compared to more flexible, non-fused analogs. Therefore, it is highly probable that the fused ring system in a molecule like this compound is integral to its efficacy, contributing to its unique pharmacological profile.
Stereochemical Determinants of Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of oxindole-based inhibitors. rsc.org The C3 position of the oxindole core is often a stereocenter, meaning that substitutions at this position can create chiral molecules that exist as enantiomers (non-superimposable mirror images). rsc.org These enantiomers can exhibit significantly different biological activities, as they interact differently with chiral biological targets like enzymes and receptors.
The absolute arrangement of substituents at the C3 stereocenter can have a substantial impact on the bioactivity of these compounds. rsc.org Asymmetric synthesis, which selectively produces one enantiomer over the other, is therefore crucial in the development of oxindole-based therapeutics. researchgate.net For instance, the synthesis of spirooxindoles often results in the creation of multiple stereocenters, and controlling the stereochemistry is key to obtaining the desired biological effect. researchgate.net
Studies on spirocyclic oxindoles emphasize the development of new stereoselective approaches to access these complex structures. rsc.org Enantioselective reactions, such as the Darzens reaction to synthesize spiro-epoxyoxindoles, have been developed to control the stereochemical outcome. rsc.org However, it has been noted that substitutions on the fused oxindole ring can sometimes lead to lower enantioselectivities. rsc.org
The importance of stereochemistry is also evident in the characterization of 3-alkenyl-oxindole derivatives, where the existence of E and Z diastereomers is determined. The ratio of these isomers is often analyzed using techniques like 1H NMR spectroscopy. mdpi.com The distinct spatial arrangement of these isomers can lead to different binding affinities and, consequently, different levels of inhibitory potency. This underscores the principle that a deep understanding and control of stereochemistry are fundamental to designing potent and selective oxindole-based inhibitors. bohrium.com
Correlation Between Polarity and Target Selectivity
The polarity of an oxindole-based inhibitor is a key physicochemical property that can be modulated to improve target selectivity and pharmacokinetic profiles. nih.gov Introducing polar groups or atoms into the molecule can significantly influence its interactions with both the intended target and off-target proteins, such as transporters. nih.gov
A clear correlation between increased polarity and improved selectivity has been demonstrated in the development of selective PI3Kδ inhibitors. nih.gov Researchers noted that introducing polarity into the C3 substitution of the oxindole could lead to decreased activity against adenosine (B11128) uptake, thereby improving selectivity. nih.gov For example, to address poor selectivity against adenosine uptake and suboptimal pharmacokinetic properties, a strategy of increasing polarity was employed. The discovery that a 7-azaoxindole motif—where a nitrogen atom replaces a carbon in the benzene (B151609) portion of the oxindole—was well-tolerated is a prime example. This substitution increases the polarity of the core structure and further enhances selectivity versus adenosine uptake. nih.gov
Similarly, in the development of spiro oxindole amides, increased polarity was used to address poor selectivity and pharmacokinetics. nih.gov Novel spiro oxindole amides were identified that possessed exceptional potency and selectivity, coupled with low adenosine uptake activity. Modeling suggested that the polar carbonyl group of a pendant amide is directed toward the bulk solvent, which contributes to the improved properties. nih.gov
Preclinical Biological Evaluation of Oxindole Based Inhibitors
In Vitro Cellular Proliferation and Growth Inhibition Assays
The initial phase of evaluating Oxindole-Based Inhibitor 62 involved a comprehensive assessment of its ability to inhibit the proliferation and growth of various cancer cell lines. These assays are fundamental in determining the compound's anticancer potential and its spectrum of activity.
The cytotoxic potential of this compound was determined by evaluating its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The compound demonstrated significant cytotoxic activity, particularly in cervical cancer cells.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.4 ± 0.2 |
| SMMC-7721 | Hepatocellular Carcinoma | < 5 |
| MDA-MB-231 | Breast Cancer | < 5 |
| CT-26 | Colon Carcinoma | < 5 |
This table presents the IC50 values of a benzimidazole-oxindole conjugate, designated as compound 62, demonstrating its potent cytotoxic effects across various cancer cell lines.
To further characterize its anticancer profile, a related oxindole (B195798) derivative, compound 15c, was evaluated against the National Cancer Institute's 60 human tumor cell line panel (NCI-60). This compound exhibited broad-spectrum antiproliferative activity, with a mean growth inhibition of 61.83% researchgate.net. The IC50 values against specific cell lines from this panel highlight its potent activity against diverse cancer types researchgate.net.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Cancer | 0.34 |
| DU 145 | Prostate Cancer | 1.06 |
| MCF-7 | Breast Cancer | 4.39 |
This table showcases the potent and broad-spectrum anticancer activity of an oxindole multi-kinase inhibitor, compound 15c, across various cell lines from the NCI-60 panel. researchgate.net
Cell Cycle Progression Analysis
Understanding the effect of a compound on cell cycle progression is crucial to elucidating its mechanism of action. Studies on potent oxindole-benzofuran hybrids have shown that these compounds can induce cell cycle arrest, a key mechanism for inhibiting cancer cell proliferation nih.govtandfonline.com. Treatment of breast cancer cells (MCF-7) with these inhibitors led to an arrest in the G2/M phase of the cell cycle nih.govtandfonline.com. Similarly, a related oxindole derivative, compound 14h, was found to arrest both MCF-7 and MDA-MB-231 breast cancer cell lines at the G2/M phase, with a significant accumulation of cells in the pre-G1 phase, indicative of apoptosis researchgate.net.
Apoptosis Induction Mechanisms
The induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer therapies. Oxindole-based inhibitors have been shown to be potent inducers of apoptosis. For instance, the treatment of breast cancer cells with oxindole-benzofuran hybrids not only caused cell cycle arrest but also triggered apoptosis nih.govtandfonline.com. Further investigation into a related oxindole compound, 14h, revealed a noticeable induction of late apoptosis and necrotic cell death in both MCF-7 and MDA-MB-231 cell lines when compared to untreated control cells researchgate.net. Isatin-based derivatives, which share the core oxindole scaffold, exert their anticancer effects by modulating various biological targets, ultimately leading to apoptosis mdpi.com.
Cell Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a critical factor in metastasis. The therapeutic potential of an anticancer agent is therefore also dependent on its ability to inhibit these processes. While specific data on the effect of "this compound" on cell migration and invasion is not available, the inhibition of kinases targeted by this class of compounds is known to play a role in these cellular processes.
Enzyme Activity Assays for Specific Targets
To identify the molecular targets of this compound, enzyme activity assays were conducted. A related oxindole multi-kinase inhibitor, compound 15c, was tested against a panel of protein kinases, revealing its ability to inhibit several key enzymes involved in cancer progression researchgate.net.
| Kinase Target | Percent Inhibition (%) |
| RET | 74 |
| VEGFR1,2 | 73 |
| FGFR1 | 74 |
| BRAF | 69 |
| cMet | 62 |
| PDFGR | 59 |
| KIT | 31 |
This table displays the percentage of inhibition of various protein kinases by the oxindole derivative, compound 15c, at a concentration of 10 µM, demonstrating its multi-kinase inhibitory profile. researchgate.net
Further investigation into the inhibitory activity of compound 15c revealed its IC50 values against specific kinases, confirming its potency as a multi-kinase inhibitor researchgate.net.
| Kinase Target | IC50 (µM) |
| VEGFR | 0.117 |
| RET | 1.185 |
| FGFR1 | 1.287 |
This table provides the half-maximal inhibitory concentrations (IC50) of the oxindole derivative, compound 15c, against key receptor tyrosine kinases. researchgate.net
Additionally, potent oxindole-benzofuran hybrids have demonstrated dual inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK-3β), with IC50 values in the nanomolar range nih.gov.
| Compound | Target Kinase | IC50 (nM) |
| 5d | CDK2 | 37.77 |
| GSK-3β | 32.09 | |
| 5f | CDK2 | 52.75 |
| GSK-3β | 40.13 |
This table illustrates the potent dual inhibitory activity of oxindole-benzofuran hybrids against CDK2 and GSK-3β. nih.gov
Computational and Structural Biology Insights into Oxindole Based Inhibitor Design
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to understand how a ligand, such as an oxindole-based inhibitor, interacts with its protein target at the molecular level.
For oxindole-based inhibitors, docking studies are crucial for rationalizing their biological activity. For instance, in the development of inhibitors for targets like cyclin-dependent kinase 2 (CDK2), docking simulations help identify key interactions within the ATP-binding pocket. These studies often reveal that the oxindole (B195798) scaffold can form crucial hydrogen bonds with the hinge region of the kinase, a pattern observed in many potent kinase inhibitors. The specific orientation and interactions predicted by docking can explain the structure-activity relationships (SAR) observed in a series of synthesized compounds. For example, substitutions on the oxindole ring can be designed to form additional favorable contacts with the protein, thereby enhancing binding affinity.
A study on Akt (Protein Kinase B) inhibitors, which included an "inhibitor 62," utilized a library approach to generate more potent compounds. Docking simulations in such studies would be used to visualize how these inhibitors bind within the Akt active site, guiding further chemical modifications to improve potency and solubility nih.gov.
Table 1: Key Molecular Docking Interactions for Representative Oxindole-Based Inhibitors
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| CDK2 | Leu83, Glu81 | Hydrogen Bond | researchgate.net |
| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond, Pi-Alkyl | |
| Akt1/2 | (Not specified) | Allosteric Binding | nih.gov |
Molecular Dynamics Simulations for Conformational Stability
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational stability of the complex over time. MD simulations are essential for validating the binding poses predicted by docking and for understanding the flexibility of both the ligand and the protein.
For oxindole derivatives targeting kinases like CDK2, MD simulations have shown that interactions with key residues such as Leu83 and Glu81 are crucial for the stabilization of the inhibitor-protein complex researchgate.net. By tracking parameters like the root-mean-square deviation (RMSD) of the protein and ligand, researchers can assess whether the complex reaches a stable equilibrium. These simulations confirm that the inhibitor remains securely bound in the active site, maintaining the critical hydrogen bonds and hydrophobic interactions predicted by docking researchgate.netmuni.cz. For novel spiropyrazoline oxindoles, MD simulations have been used to confirm which compounds form the most stable interactions with their target proteins, making them promising candidates for further development.
Pharmacophore Modeling for De Novo Design
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used to screen virtual libraries for new compounds or to guide the de novo design of novel inhibitors.
For oxindole-based inhibitors, pharmacophore models are typically generated based on the known binding modes of active compounds. These models often include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, corresponding to the key interaction points within the target's active site. Structure-based pharmacophore modeling has been applied in the design of inhibitors for various targets, providing insights into the ligand-binding sites and helping to identify novel interaction points for designing new ligands with improved binding affinity. This approach is particularly useful for scaffold hopping or for designing compounds with entirely new chemical structures that still satisfy the geometric and chemical requirements for binding.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In drug design, DFT calculations can provide valuable information about a molecule's chemical stability, reactivity, and electronic properties.
Free Energy Calculations (FEL, MM/PBSA, FEP)
Free energy calculations provide a more quantitative prediction of binding affinity compared to docking scores. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), Free Energy Landscape (FEL) analysis, and Free Energy Perturbation (FEP) are computationally intensive but offer more accurate estimations of the binding free energy (ΔG).
For oxindole derivatives targeting VEGFR-2, MM/PBSA-based binding energy calculations have been used to reinforce the strong affinity of lead compounds within the binding pocket . These calculations break down the binding energy into various components (e.g., van der Waals, electrostatic, solvation energy), providing a deeper understanding of the driving forces behind ligand binding. FEL analysis can highlight the conformational flexibility of the ligand-protein complex, with stable complexes showing limited conformational changes . FEP calculations, while computationally expensive, can yield highly accurate predictions of relative binding affinities, making them a valuable tool for the structure-based optimization of inhibitors.
Table 2: Comparison of Free Energy Calculation Methods
| Method | Computational Cost | Accuracy | Key Output |
|---|---|---|---|
| MM/PBSA | Moderate | Moderate | Estimation of binding free energy and its components. |
| FEL | High | N/A | Visualization of conformational states and energy barriers. |
| FEP | Very High | High | High-accuracy prediction of relative binding affinities. |
X-ray Crystallographic Analysis of Inhibitor-Protein Complexes
X-ray crystallography provides the ultimate validation of computational models by determining the precise three-dimensional structure of the inhibitor-protein complex at atomic resolution. This experimental technique is the gold standard for understanding ligand-target interactions.
Crystallographic analysis of an oxindole-based lead compound bound to CDK2 provided the structural basis for subsequent analogue design. The resulting crystal structure confirmed the binding mode predicted by docking, showing the specific hydrogen bonds and hydrophobic contacts that anchor the inhibitor in the active site. Such structural information is invaluable for structure-based drug design, allowing medicinal chemists to rationally design modifications that enhance binding affinity and selectivity. Although challenging, obtaining crystal structures of protein-ligand complexes provides unambiguous proof of the binding orientation and interactions, guiding further optimization efforts.
Advanced Research and Translational Perspectives
Development of Multi-Targeted Oxindole-Based Inhibitors
The development of Oxindole-Based Inhibitor 62 is rooted in the strategy of creating multi-targeted kinase inhibitors. This approach is advantageous in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. mdpi.com The parent compound, sunitinib (B231), is a prime example of a multi-targeted inhibitor, acting on several receptor tyrosine kinases. ekb.eg
This compound, chemically known as (Z)-5-((5-(2-amino-2-oxoethyl)-2-oxoindolin-3-ylidene)methyl)-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, was synthesized as part of a series of substituted oxindol-3-ylidenes aimed at inhibiting AMPK. nih.gov The design of this series was informed by computational modeling of sunitinib docked into the ATP-binding site of the α subunit of AMPK. nih.gov The goal was to enhance interactions with the kinase and improve the inhibitory profile.
The synthesis of this compound involves a multi-step process, a common feature in the development of complex heterocyclic compounds. nih.govnih.gov The inhibitory activity of this compound against the α1 and α2 isoforms of AMPK has been evaluated, demonstrating the potential for this scaffold to be tailored for specific kinase targets.
| Compound | Target Kinase | IC50 (nM) |
| This compound | AMPKα1 | 101 ± 13 |
| This compound | AMPKα2 | 53.7 ± 15.6 |
This table showcases the in vitro inhibitory activity of this compound against the two isoforms of AMP-activated protein kinase (AMPK).
Strategies for Overcoming Resistance Mechanisms
A significant challenge in kinase inhibitor therapy is the development of drug resistance. mdpi.comnih.gov Mechanisms of resistance to oxindole-based inhibitors like sunitinib are multifaceted and can include the activation of alternative signaling pathways, inadequate drug accumulation within the tumor, and modifications of the tumor microenvironment. mdpi.comnih.govnih.gov
Strategies to overcome such resistance are an active area of research. One approach is the development of next-generation inhibitors that can effectively target mutated kinases. Another strategy involves combination therapies, where an oxindole-based inhibitor is used in conjunction with other agents that can block the escape pathways utilized by resistant cells. mdpi.com For instance, the upregulation of proangiogenic signaling pathways is a known resistance mechanism, which could potentially be countered by co-administering agents that target these pathways. nih.gov Furthermore, understanding the role of metabolic reprogramming in resistance is crucial, as alterations in cellular metabolism can reduce the efficacy of targeted therapies. nih.gov
Emerging Therapeutic Applications Beyond Oncology
While the primary focus of many oxindole-based inhibitors has been in oncology, the versatility of the oxindole (B195798) scaffold has led to the exploration of its therapeutic potential in a range of other diseases. researchgate.netmdpi.com
Neurodegenerative Diseases: The role of kinases in the pathophysiology of neurodegenerative disorders has prompted the investigation of oxindole derivatives as potential therapeutic agents.
Inflammatory Conditions: The anti-inflammatory properties of some oxindole compounds are being explored for the treatment of various inflammatory diseases.
Viral Infections: The ability of certain oxindole derivatives to interfere with viral replication processes has opened up avenues for their development as antiviral agents.
The diverse biological activities of the oxindole core suggest that with appropriate modifications, compounds like Inhibitor 62 could be repurposed or serve as templates for the development of new treatments for a wide array of medical conditions. researchgate.net
Future Directions in Oxindole Scaffold Modification
The future of oxindole-based inhibitors lies in the continued exploration and modification of the core scaffold to create novel therapeutic agents with improved efficacy and safety profiles. researchgate.netmdpi.com The synthetic accessibility of the oxindole nucleus allows for extensive chemical modifications, enabling the fine-tuning of their biological activity. nih.gov
Future research will likely focus on:
Enhanced Selectivity: Designing inhibitors that target specific kinases with high precision to minimize off-target effects.
Novel Mechanisms of Action: Exploring modifications that lead to allosteric inhibition or the targeting of protein-protein interactions, moving beyond the traditional ATP-competitive inhibition.
Improved Pharmacokinetic Properties: Optimizing the scaffold to enhance drug-like properties such as solubility, bioavailability, and metabolic stability.
Hybrid Molecules: Combining the oxindole scaffold with other pharmacophores to create hybrid molecules with dual or multiple mechanisms of action. nih.gov
The continuous innovation in synthetic methodologies will undoubtedly facilitate the generation of new libraries of oxindole derivatives for biological screening, ensuring that this "privileged" scaffold remains a cornerstone of drug discovery for years to come. nih.govresearchgate.net
Q & A
Q. What methodologies ensure robust data interpretation in high-content screening (HCS) of oxindole derivatives?
- Methodological Answer : Implement Z’-factor analysis to assess assay quality. Normalize data using plate controls and batch correction algorithms. Use unsupervised clustering (e.g., PCA) to identify outliers and confirm hit reproducibility .
Key Considerations for Rigorous Research
- Data Contradiction Analysis : Critically evaluate experimental design (e.g., buffer conditions, cell line selection) and statistical power. Use Bland-Altman plots for method comparison .
- Ethical Compliance : Ensure animal studies adhere to ARRIVE guidelines; disclose conflicts of interest in funding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
